molecular formula C16H13NO6 B3022238 Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate CAS No. 885949-38-2

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate

Cat. No.: B3022238
CAS No.: 885949-38-2
M. Wt: 315.28 g/mol
InChI Key: WERIKBPHHNHSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is an organic compound with the molecular formula C16H13NO6. It is characterized by the presence of a formyl group, a nitro group, and a benzenecarboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate typically involves the reaction of 4-formylphenol with methyl 3-nitrobenzenecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-[(4-carboxyphenoxy)methyl]-3-nitrobenzenecarboxylate.

    Reduction: Methyl 2-[(4-formylphenoxy)methyl]-3-aminobenzenecarboxylate.

    Substitution: Various substituted benzenecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-formylphenoxy)benzoate
  • Methyl 2-[(4-formylphenoxy)methyl]benzoate
  • Methyl 4-(4-formylphenoxy)benzoate

Uniqueness

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is unique due to the presence of both a formyl group and a nitro group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-16(19)13-3-2-4-15(17(20)21)14(13)10-23-12-7-5-11(9-18)6-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERIKBPHHNHSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377246
Record name Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-38-2
Record name Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.